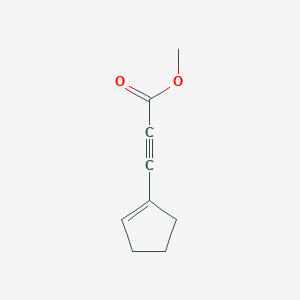
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been found to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical And Physiological Effects
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. It has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, it has been found to have anti-inflammatory properties, reducing inflammation in various tissues.
Advantages And Limitations For Lab Experiments
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has several advantages for lab experiments. It is relatively easy to synthesize and has good yields. It is also stable under a wide range of conditions, making it easy to handle and store. However, it has some limitations, including its toxicity and potential side effects. It is important to handle this compound with care and follow proper safety protocols.
Future Directions
There are several future directions for research on Methyl 3-(cyclopenten-1-yl)prop-2-ynoate. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the synthesis of natural products and pharmaceuticals. Furthermore, more research is needed to fully understand its mechanism of action and its effects on various biochemical pathways. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer and inflammation.
In conclusion, Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is a unique compound that has gained significant attention in the scientific community. It has potential applications in organic synthesis and has been found to have various biochemical and physiological effects. While there are some limitations to its use, it has several advantages for lab experiments. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopentadiene with propargyl bromide in the presence of a palladium catalyst. Another method involves the reaction of cyclopentadiene with propargyl alcohol in the presence of a strong acid catalyst. Both methods result in the formation of Methyl 3-(cyclopenten-1-yl)prop-2-ynoate with good yields.
Scientific Research Applications
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the synthesis of various organic compounds. It has also been found to have antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, it has been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of natural products.
properties
CAS RN |
169478-78-8 |
|---|---|
Product Name |
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3 |
InChI Key |
TYSLSLIGDJCFAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CCCC1 |
Canonical SMILES |
COC(=O)C#CC1=CCCC1 |
synonyms |
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



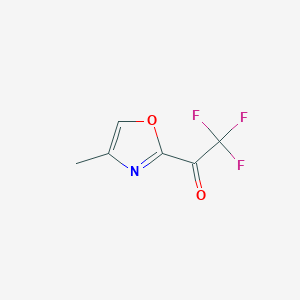
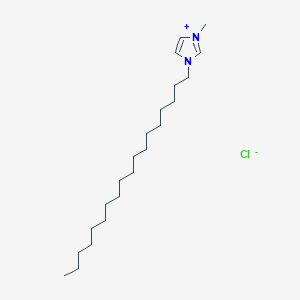
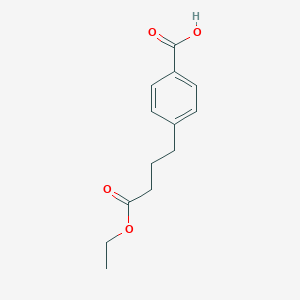
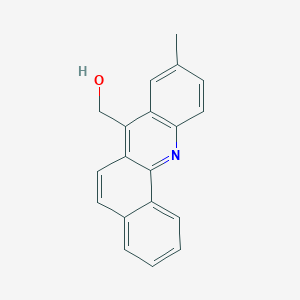
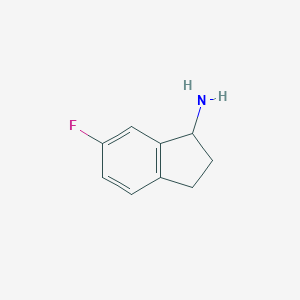
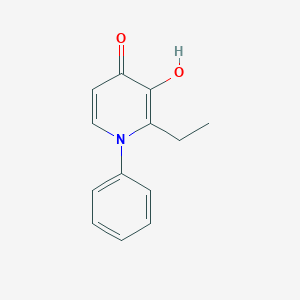
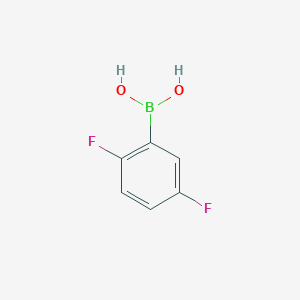
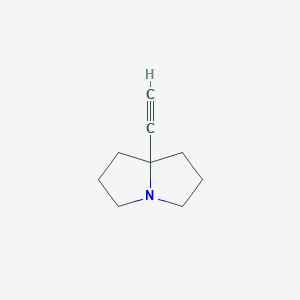
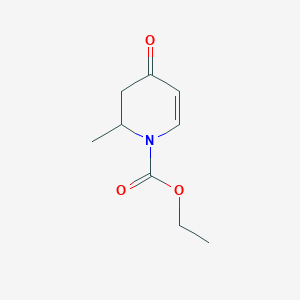
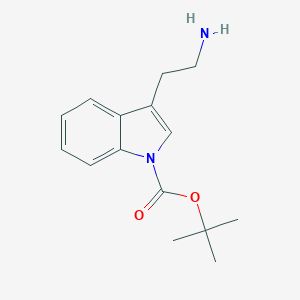
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
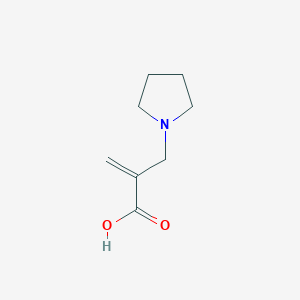
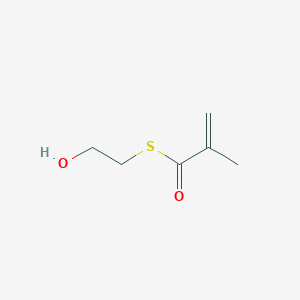
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)